Fmoc-beta-Hoglu(Otbu)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

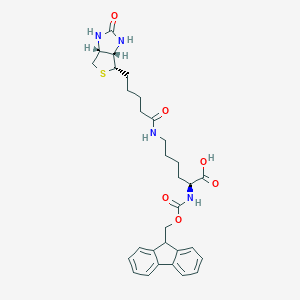

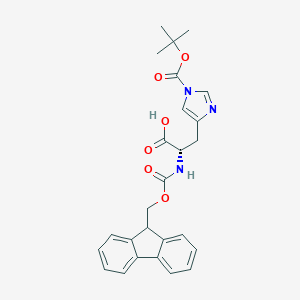

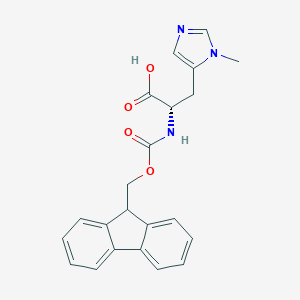

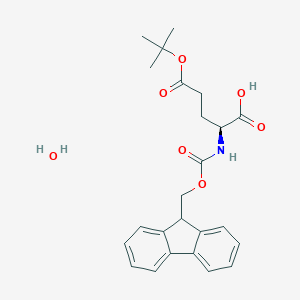

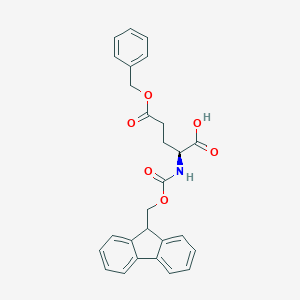

The synthesis pathway of Fmoc-beta-Hoglu(Otbu)-OH involves the protection of the carboxyl group of beta-homoglutamic acid, followed by the coupling of the Fmoc group and the OtBu group to the amino and carboxyl groups, respectively. The starting materials include beta-homoglutamic acid, Fmoc-Cl, OtBu-Cl, DMAP, DIC, DMF, DCM, and DIPEA.Molecular Structure Analysis

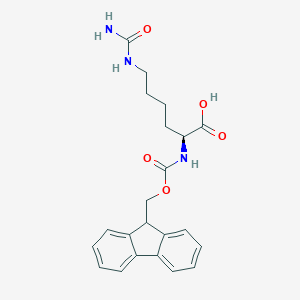

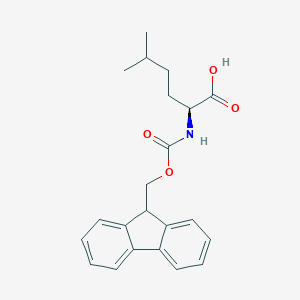

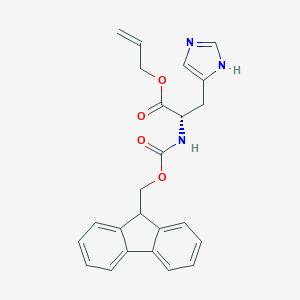

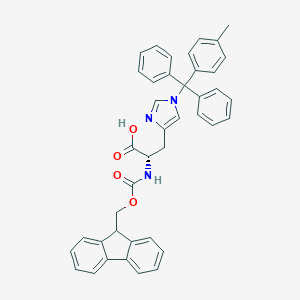

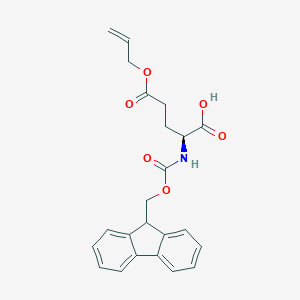

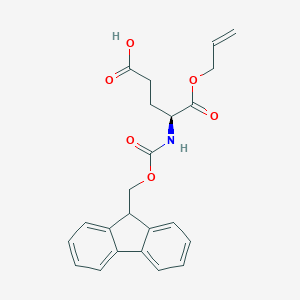

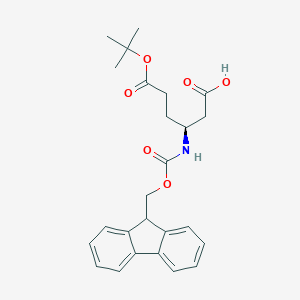

The molecular formula of Fmoc-beta-Hoglu(Otbu)-OH is C25H29NO6. Its molecular weight is 439.51 g/mole. The InChI Key is XPCDWOCHPTYDPV-INIZCTEOSA-N.Chemical Reactions Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a versatile reagent that can react with other molecules in a variety of ways. It can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.Physical And Chemical Properties Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its density is 1.214±0.06 g/cm3 . The melting point is 115-120 °C .Applications De Recherche Scientifique

Controlled Aggregation Properties

Modified amino acids like Fmoc-beta-Hoglu(Otbu)-OH exhibit unique self-assembly and aggregation properties under different conditions (temperature, concentration, pH), enabling the design of novel nanoarchitectures. These structures could be potentially useful in material chemistry and biomedical fields, offering a facile route to innovative applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis (CZE)

The enantioseparation of N-Fmoc amino acids, including Fmoc-beta-Hoglu(Otbu)-OH, has been achieved using capillary zone electrophoresis with chiral selectors. This technique is crucial for resolving amino acid enantiomers, demonstrating its importance in analytical chemistry and quality control in peptide synthesis (Hong-li, 2005).

Synthesis of Nonnatural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta3- and alpha-amino acids from Fmoc-protected aspartic acid showcases the potential of Fmoc-beta-Hoglu(Otbu)-OH in generating novel amino acid derivatives. These nonnatural amino acids can be used in combinatorial synthesis, highlighting their application in drug discovery and peptide research (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Solid-Phase Synthesis of Peptides

Fmoc-beta-Hoglu(Otbu)-OH plays a critical role in the solid-phase synthesis of peptides, including complex molecules like bacitracin A. This methodology provides a general means to explore the mode of action of peptides and their potential against drug-resistant pathogens, underscoring its importance in therapeutic peptide synthesis (Lee, Griffin, & Nicas, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

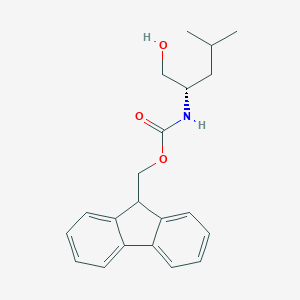

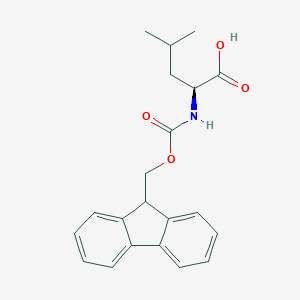

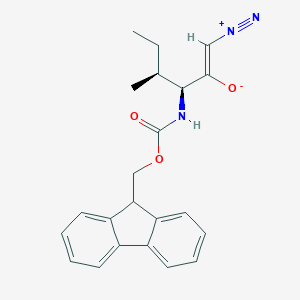

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-Hoglu(Otbu)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.